molecular formula C7H3Br2ClO2 B6336450 2,6-Dibromo-4-chlorobenzoic acid CAS No. 188663-74-3

2,6-Dibromo-4-chlorobenzoic acid

Cat. No.: B6336450
CAS No.: 188663-74-3
M. Wt: 314.36 g/mol
InChI Key: NAKVBRWJUWGNKS-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-chlorobenzoic acid is an organic compound with the molecular formula C7H3Br2ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at the 2 and 6 positions and a chlorine atom at the 4 position

Mechanism of Action

Target of Action

2,6-Dibromo-4-chlorobenzoic acid is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .

Mode of Action

It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, to form new carbon-carbon bonds .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a type of carbon-carbon bond-forming reaction . This reaction is widely applied in the synthesis of various organic compounds, including pharmaceuticals . The compound’s role in this reaction suggests that it may affect various biochemical pathways, depending on the specific context of its use.

Pharmacokinetics

As a key intermediate in the synthesis of sglt2 inhibitors , its pharmacokinetic properties would be expected to influence the bioavailability of these drugs.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This reaction is a crucial step in the synthesis of various organic compounds, including SGLT2 inhibitors . The compound’s action thus has significant implications at the molecular and cellular levels.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-4-chlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method starts with 2-chlorobenzoic acid, which undergoes bromination to introduce bromine atoms at the 2 and 6 positions. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield benzoic acid derivatives .

Scientific Research Applications

2,6-Dibromo-4-chlorobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,6-Dibromo-4-chlorobenzoic acid is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

2,6-dibromo-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKVBRWJUWGNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C(=O)O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30774409
Record name 2,6-Dibromo-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30774409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188663-74-3
Record name 2,6-Dibromo-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30774409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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